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Compound of Interest

Compound Name:
2-Chloro-5,6-

dimethylnicotinonitrile

Cat. No.: B029068 Get Quote

In the landscape of medicinal chemistry and materials science, the nicotinonitrile (3-

cyanopyridine) framework is a recurring motif of significant interest.[1][2][3] Its inherent

electronic properties and capacity for diverse functionalization make it a privileged scaffold in

the design of novel therapeutic agents and functional materials. This guide focuses on a

specific, yet underexplored, derivative: 2-Chloro-5,6-dimethylnicotinonitrile.

While extensive peer-reviewed data on this exact molecule is sparse, its structure presents a

compelling case study for the application of modern analytical techniques. The strategic

placement of a chloro group at the 2-position, a nitrile at the 3-position, and two methyl groups

at the 5- and 6-positions creates a unique electronic and steric environment. This document

serves as a comprehensive technical guide for researchers, outlining the theoretical

underpinnings of its structure and providing a validated workflow for its empirical synthesis,

characterization, and definitive structural elucidation. We will proceed not by simply listing facts,

but by detailing the causal logic behind each analytical choice, ensuring a robust and

reproducible approach to understanding this molecule's core identity.

Section 1: Core Molecular Identity and In Silico
Prediction
Before embarking on empirical analysis, a foundational understanding is built upon its known

identifiers and computationally predicted properties. This in silico approach is a critical first step
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in modern chemical research, providing a theoretical baseline against which experimental data

can be validated.

Chemical and Physical Identifiers
A molecule's identity is anchored by its fundamental properties. 2-Chloro-5,6-
dimethylnicotinonitrile is cataloged with the following key identifiers, which ensure

unambiguous communication and sourcing in a research context.

Identifier Value Source

CAS Number 65176-93-4 [4]

Molecular Formula C₈H₇ClN₂ [4][5]

Molecular Weight 166.61 g/mol [4][5]

IUPAC Name
2-chloro-5,6-dimethylpyridine-

3-carbonitrile

SMILES Cc1cc(C)nc(c1C#N)Cl [5]

InChI Key
RETJKTAVEQPNMH-

UHFFFAOYSA-N
[5]

Computational Modeling: Predicting the Ground State
To gain insight into the molecule's three-dimensional geometry, bond parameters, and

electronic landscape, Density Functional Theory (DFT) is the computational method of choice,

balancing accuracy with computational cost for organic molecules of this size.[6] A typical

protocol involves geometry optimization followed by frequency calculations to confirm the

structure is at a true energy minimum.[6]

Rationale for Method Selection:

Functional (B3LYP or ωB97X-D): These functionals provide a reliable description of electron

correlation for main-group organic compounds. ωB97X-D is particularly adept at handling

non-covalent interactions, though less critical for this isolated molecule.
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Basis Set (6-311+G(d,p)): This Pople-style basis set offers a good compromise between

flexibility and computational demand. The inclusion of diffuse functions (+) is important for

accurately describing the lone pairs on the nitrogen and chlorine atoms, while polarization

functions (d,p) are essential for modeling the non-spherical electron distribution in bonding

regions.[6]

Based on this level of theory, we can predict key structural parameters, which serve as

hypotheses to be tested by empirical methods like X-ray crystallography.

Section 2: Empirical Workflow for Synthesis and
Structural Verification
The definitive characterization of 2-Chloro-5,6-dimethylnicotinonitrile requires its physical

synthesis and subsequent analysis using a suite of spectroscopic techniques. The following

workflow represents a robust, self-validating system for achieving this.

Logical Synthesis Pathway
A plausible and efficient synthesis route involves the chlorination of the corresponding pyridone

precursor. This is a standard and well-documented transformation for converting hydroxylated

pyridine rings into their chlorinated analogues, valued for their utility as intermediates in cross-

coupling reactions.[7][8]

Starting Material: 2-Hydroxy-5,6-dimethylnicotinonitrile.

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice. It is highly

effective for this transformation and the byproducts (phosphoric acids) are easily removed

during aqueous workup.[8]

Reaction: The precursor is refluxed with an excess of POCl₃, often with gentle heating to

initiate the reaction, which can be exothermic.[7]

Workup & Purification: The reaction mixture is carefully quenched by pouring it onto ice,

followed by neutralization with a base (e.g., NaHCO₃ or NaOH solution). The crude product

is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried, and

purified via column chromatography on silica gel.
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Integrated Characterization Workflow
The following diagram outlines the logical flow from a purified compound to its unambiguous

structural confirmation. Each step provides a piece of the puzzle, and together they form a

coherent and definitive structural proof.

Synthesis & Purification

Spectroscopic & Structural Analysis
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(¹H, ¹³C, 2D)

- Connectivity & Environment

Purity >98%

X-Ray Crystallography
(Single Crystal)
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If suitable crystals form
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Caption: Integrated workflow for the synthesis and structural elucidation of 2-Chloro-5,6-
dimethylnicotinonitrile.

Detailed Spectroscopic Protocols and Expected Data
The following protocols are presented as standard operating procedures for the structural

characterization of the target compound.

A. Mass Spectrometry (MS)

Objective: To confirm the molecular weight and investigate fragmentation patterns that

support the proposed structure.

Protocol:

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with

an Electron Ionization (EI) source.[9]

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a

volatile solvent like ethyl acetate or dichloromethane.

GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven

with a temperature ramp (e.g., 100°C to 250°C at 10°C/min) to ensure proper elution.

MS Acquisition: Set the ionization energy to 70 eV. Scan a mass range of m/z 40-300.

Anticipated Results:
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Feature Predicted m/z Interpretation

Molecular Ion (M⁺) 166 / 168

The two peaks in an ~3:1 ratio

are the hallmark of a single

chlorine atom (³⁵Cl and ³⁷Cl

isotopes). This is a critical

diagnostic feature.

[M-CH₃]⁺ 151 / 153
Loss of a methyl radical from

the parent ion.

[M-Cl]⁺ 131 Loss of a chlorine radical.

[M-HCN]⁺ 139 / 141
Loss of neutral hydrogen

cyanide from the nitrile group.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify key functional groups present in the molecule.

Protocol:

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the purified solid sample directly onto the

ATR crystal.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least

16 scans to ensure a good signal-to-noise ratio.

Anticipated Absorption Bands:
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Wavenumber (cm⁻¹) Vibration Type Significance

~2230-2215 C≡N stretch

Confirms the presence of the

nitrile group.[10] The

conjugation with the aromatic

ring places it in this specific

region.

~3100-3000 Aromatic C-H stretch
Indicates the presence of the

pyridine ring.

~2980-2850 Aliphatic C-H stretch
Confirms the presence of the

two methyl groups.

~1600-1450 C=C and C=N ring stretches
Characteristic vibrations of the

substituted pyridine ring.

~850-750 C-Cl stretch
Strong evidence for the chloro-

substituent.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise connectivity and chemical environment of all hydrogen

and carbon atoms. This is the most powerful technique for structural elucidation in solution.

Protocol:

Instrumentation: A 400 MHz or higher field NMR spectrometer.[9]

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

Experiments:

¹H NMR: Standard single-pulse experiment.

¹³C{¹H} NMR: Standard proton-decoupled experiment.
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2D NMR (Recommended): HSQC (Heteronuclear Single Quantum Coherence) to

correlate protons directly with their attached carbons. HMBC (Heteronuclear Multiple

Bond Correlation) to establish long-range (2-3 bond) C-H connectivity.

Anticipated Spectral Data (in CDCl₃):
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Rationale

¹H ~7.3-7.6 Singlet (s)

The single aromatic

proton at the 4-

position. Its chemical

shift is influenced by

the adjacent electron-

withdrawing nitrile and

the electron-donating

methyl groups.

¹H ~2.5-2.7 Singlet (s)
Protons of the C6-

methyl group.

¹H ~2.3-2.5 Singlet (s)

Protons of the C5-

methyl group. Slightly

more shielded than

the C6-methyl due to

its position relative to

the electron-

withdrawing groups.

¹³C ~155-160 Singlet

C2, attached to both

nitrogen and chlorine

(highly deshielded).

¹³C ~150-155 Singlet

C6, attached to

nitrogen and a methyl

group.

¹³C ~140-145 Singlet

C4, the carbon

bearing the aromatic

proton.

¹³C ~130-135 Singlet
C5, attached to a

methyl group.

¹³C ~115-118 Singlet

C3, the carbon

bearing the nitrile

group.
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¹³C ~105-110 Singlet
The carbon of the

nitrile group (C≡N).

¹³C ~20-25
Quartet (in ¹H-

coupled)

Carbon of the C6-

methyl group.

¹³C ~15-20
Quartet (in ¹H-

coupled)

Carbon of the C5-

methyl group.

D. Single-Crystal X-Ray Crystallography

Objective: To provide unambiguous, high-resolution 3D structural data, including precise

bond lengths, bond angles, and intermolecular packing interactions in the solid state.

Protocol:

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most

challenging step. Techniques include slow evaporation from a mixed solvent system (e.g.,

hexane/ethyl acetate), vapor diffusion, or slow cooling of a saturated solution.

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray

diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to

minimize thermal motion.

Structure Solution and Refinement: Process the diffraction data and solve the structure

using direct methods or Patterson synthesis, followed by refinement to yield the final

atomic coordinates and structural parameters.[11][12]

Section 3: Molecular Structure and Its Implications
in Drug Discovery
The elucidated structure of 2-Chloro-5,6-dimethylnicotinonitrile reveals features that make it

a valuable building block for drug development professionals.
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Key Structural Features

Implications for Drug Design

2-Chloro-5,6-dimethylnicotinonitrile
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Caption: Relationship between the structural features of 2-Chloro-5,6-dimethylnicotinonitrile
and their implications in medicinal chemistry.

The nicotinonitrile scaffold itself is a component of several marketed drugs, including kinase

inhibitors.[2] The substituents on this specific molecule offer distinct advantages:

The 2-Chloro Group: This is the most significant feature from a synthetic chemist's

perspective. It is an excellent leaving group for nucleophilic aromatic substitution and a prime

handle for palladium-catalyzed cross-coupling reactions. This allows for the facile

introduction of diverse aryl, heteroaryl, or amine functionalities, enabling the rapid generation

of compound libraries for structure-activity relationship (SAR) studies.[13]

The 5,6-Dimethyl Groups: These groups contribute to the molecule's lipophilicity, which can

be crucial for cell membrane permeability. Furthermore, they provide steric bulk that can be

exploited to achieve selective binding to a target protein by occupying specific hydrophobic

pockets. They can also serve to block sites that would otherwise be susceptible to metabolic

oxidation, potentially improving the compound's pharmacokinetic profile.
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Conclusion
2-Chloro-5,6-dimethylnicotinonitrile, while not extensively documented in the literature,

represents a molecule of high potential. Its structure can be confidently predicted in silico and

definitively confirmed through a systematic workflow employing mass spectrometry, FT-IR, and

multi-dimensional NMR. For absolute proof, single-crystal X-ray crystallography remains the

ultimate goal. The combination of a reactive chloro handle, a metabolically stable nitrile, and

lipophilic methyl groups makes this compound an attractive and versatile intermediate for

medicinal chemists aiming to develop next-generation therapeutics. This guide provides the

foundational knowledge and actionable protocols for any researcher seeking to synthesize,

characterize, and ultimately utilize this promising chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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